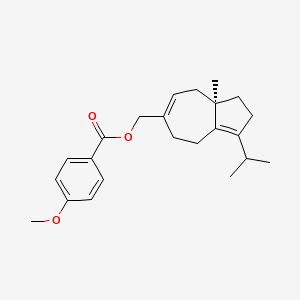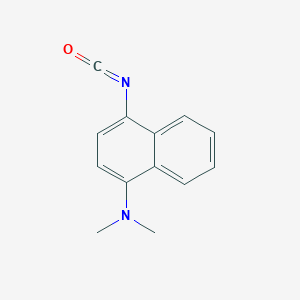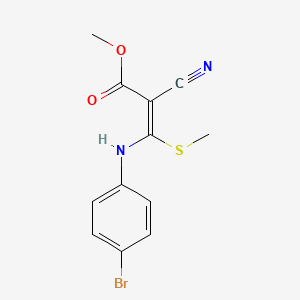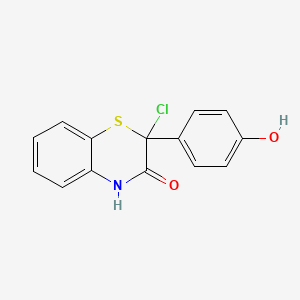
Benzoic acid, 4-methoxy-, (2,3,3a,4,7,8-hexahydro-3a-methyl-1-(1-methylethyl)-6-azulenyl)methyl ester, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-methoxy-, (2,3,3a,4,7,8-hexahydro-3a-methyl-1-(1-methylethyl)-6-azulenyl)methyl ester, ®- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoic acid derivative esterified with a substituted azulenyl group, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the esterification of 4-methoxybenzoic acid with an alcohol derivative of the substituted azulenyl group. The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and azulenyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester functional group, converting it into the corresponding alcohol.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. Its structural features suggest possible interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the azulenyl group, known for its anti-inflammatory properties, may contribute to the compound’s pharmacological effects.
Industry
In the industrial sector, this compound may find applications in the production of specialty chemicals, fragrances, and dyes. Its unique chemical properties make it suitable for various industrial processes.
類似化合物との比較
Similar Compounds
Benzoic acid, 4-methoxy-, methyl ester: A simpler ester derivative with similar chemical properties but lacking the azulenyl group.
Azulene derivatives: Compounds containing the azulenyl group, known for their anti-inflammatory and antioxidant properties.
Uniqueness
The uniqueness of Benzoic acid, 4-methoxy-, (2,3,3a,4,7,8-hexahydro-3a-methyl-1-(1-methylethyl)-6-azulenyl)methyl ester, ®- lies in its combination of the benzoic acid and azulenyl moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
| 104697-03-2 | |
分子式 |
C23H30O3 |
分子量 |
354.5 g/mol |
IUPAC名 |
[(8aR)-8a-methyl-3-propan-2-yl-2,4,5,8-tetrahydro-1H-azulen-6-yl]methyl 4-methoxybenzoate |
InChI |
InChI=1S/C23H30O3/c1-16(2)20-12-14-23(3)13-11-17(5-10-21(20)23)15-26-22(24)18-6-8-19(25-4)9-7-18/h6-9,11,16H,5,10,12-15H2,1-4H3/t23-/m0/s1 |
InChIキー |
IVRWGDQRYNLFQO-QHCPKHFHSA-N |
異性体SMILES |
CC(C)C1=C2CCC(=CC[C@]2(CC1)C)COC(=O)C3=CC=C(C=C3)OC |
正規SMILES |
CC(C)C1=C2CCC(=CCC2(CC1)C)COC(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid](/img/structure/B14335297.png)
acetonitrile](/img/structure/B14335301.png)



![Benzene, 1,1'-[(3-methylbutylidene)bis(thio)]bis-](/img/structure/B14335318.png)
![3-Chloro-N,N-bis[(oxiran-2-yl)methyl]propan-1-amine](/img/structure/B14335324.png)

![2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol](/img/structure/B14335340.png)

![N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14335358.png)
